molecular formula C11H20BrD3 B1145498 1-Bromo-1,1,2-trideuterioundecane CAS No. 1219805-63-6

1-Bromo-1,1,2-trideuterioundecane

Cat. No. B1145498
M. Wt: 238.2228053
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated compounds like 1-bromo-1,1,2-trideuterioundecane often involves regiospecific reactions. For instance, the bromination of tricyclo[4.3.1.12,5]undecane yielded exclusively a 1-bromo derivative, with the structure determined using deuterium isotope effects on 13C NMR signals, highlighting the high reactivity of specific carbon atoms in carbocation reactions (Inamoto et al., 1978).

Molecular Structure Analysis

Molecular structure analyses often involve X-ray crystallography and NMR spectroscopy. For example, the molecular and crystal structure of related brominated compounds has been determined, providing insights into the bonding features and stereochemistry of these molecules (Douglass et al., 1998).

Chemical Reactions and Properties

Brominated compounds participate in various chemical reactions, including ring expansions, addition reactions, and domino cyclization-elimination processes. For instance, 1-bromo-2,3,4,5-tetraethylalumole reacted with 3-hexyne to afford 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating the potential for complex molecular transformations (Agou et al., 2015).

Physical Properties Analysis

The physical properties of brominated compounds like 1-bromo-1,1,2-trideuterioundecane are influenced by their molecular structure. Crystallographic studies provide valuable information on the solid-state structure and phase transitions, as seen in studies on solid bromoform (Myers et al., 1983).

Chemical Properties Analysis

The chemical properties of brominated compounds are characterized by their reactivity, stereochemistry, and interaction with other molecules. For example, N-bromoacetamide-mediated reactions of homoallylic trichloroacetimidates led to the synthesis of 1-bromo-2-amino-3-butene derivatives, showcasing the versatility of brominated compounds in organic synthesis (Zhu et al., 2014).

Scientific Research Applications

Synthetic Chemistry Applications

Bromo-substituted compounds are crucial intermediates in synthetic chemistry, serving as pivotal building blocks for complex molecule synthesis. For example, bromo-lithioethene has been highlighted for its role in organic synthesis, undergoing clean 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols, showcasing the versatility of bromo-substituted reagents in synthesizing various functionalized molecules (Novikov & Sampson, 2005).

Material Science and Polymer Chemistry

In material science, bromo-substituted compounds are utilized in the development of novel materials. For instance, bromo-substituted polyfluorenes were synthesized and used to create bright fluorescence emission-tuned nanoparticles, demonstrating their potential in developing advanced optical materials and devices (Fischer, Baier, & Mecking, 2013).

Catalysis and Mechanistic Studies

Bromo-substituted compounds also play a significant role in catalysis and mechanistic studies, aiding in the understanding of complex chemical processes. For example, research on bromo-substituted olefins utilized in queued chemical transformations has shed light on the intricacies of cross-coupling reactions, offering insights into more efficient synthesis pathways for natural products and pharmaceuticals (Ghasemi, Antunes, & Organ, 2004).

Environmental Tracers

Interestingly, bromoform, a trihalomethane and a bromo-substituted compound, has been studied as a potential tracer of coastal water masses. Its distribution in seawater was monitored to track the movement of cooling water from industrial sources, illustrating the application of bromo-substituted compounds in environmental science (Yang, 2001).

properties

IUPAC Name

1-bromo-1,1,2-trideuterioundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPSIIAXIDAQLG-RFZSEEEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1,1,2-trideuterioundecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.